N-(2-ethylphenyl)-2-phenylacetamide
Description
N-(2-Ethylphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative featuring an ethyl group at the ortho position of the aromatic ring attached to the nitrogen atom. 2-Phenylacetamides are versatile scaffolds in organic synthesis and medicinal chemistry, with substituents on the aromatic ring or nitrogen atom influencing reactivity, biological activity, and applications .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO/c1-2-14-10-6-7-11-15(14)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
GBJIHCNNNHVRHF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The substituent on the nitrogen-bound aromatic ring significantly impacts electronic and steric properties. Below is a comparative analysis of N-(2-ethylphenyl)-2-phenylacetamide and key analogs:
Key Observations :
- Steric hindrance : The ortho-ethyl group in this compound may impede reaction pathways compared to para-substituted analogs like NPA or CPA.
Reactivity in Alkylation Reactions
Phase-transfer-catalyzed benzylation studies reveal distinct mechanisms based on substituents:
- Electron-withdrawing groups (NPA, CPA) : Reactions proceed via the interfacial mechanism , where the deprotonated amide reacts at the solvent-water interface .
- Electron-donating groups (MPA, inferred for N-(2-ethylphenyl)) : Reactions follow the extraction mechanism , where the catalyst transports the reactive species into the organic phase .
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